(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol

Catalog No.
S14602732
CAS No.
M.F
C24H25N5O3
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-be...

Product Name

(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol

IUPAC Name

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-(oxolan-2-yl)-pyridazin-3-ylmethanol

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C24H25N5O3/c1-13-21(14(2)32-29-13)16-11-17(22-18(12-16)26-23(27-22)15-7-8-15)24(30,20-6-4-10-31-20)19-5-3-9-25-28-19/h3,5,9,11-12,15,20,30H,4,6-8,10H2,1-2H3,(H,26,27)

InChI Key

NOLOEUZMYMVHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5CCCO5)(C6=NN=CC=C6)O

The compound (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol is a complex organic molecule featuring several distinct structural components. It includes a benzo[d]imidazole core, which is known for its diverse biological activities, and is substituted with a cyclopropyl group and an isoxazole moiety. The presence of a tetrahydrofuran ring adds to its structural complexity, potentially influencing its solubility and biological interactions. This compound may exhibit unique properties due to the interplay of its various functional groups.

The chemical reactivity of this compound can be analyzed through several types of reactions, including:

  • Nucleophilic substitutions: The presence of electron-rich groups can facilitate nucleophilic attacks.
  • Cyclization reactions: The cyclic structures (cyclopropyl and tetrahydrofuran) may undergo ring-opening or rearrangement under specific conditions.
  • Oxidation-reduction reactions: Functional groups like alcohols can participate in redox processes, which might be relevant in biological systems.

These reactions are typically mediated by enzymes in biological systems, which can enhance the rate and specificity of the transformations involved

The biological activity of the compound is likely influenced by its structural features. Compounds with similar frameworks have been studied for various pharmacological effects, including:

  • Anticancer properties: Many benzo[d]imidazole derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial activity: Substituted isoxazoles are known for their antibacterial and antifungal properties.
  • Neuroprotective effects: Some derivatives have shown promise in neuroprotection, potentially due to their ability to modulate neurotransmitter systems .

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural characteristics, suggesting potential therapeutic applications .

Synthesis of the compound may involve multi-step organic reactions, including:

  • Formation of the benzo[d]imidazole core: This could be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents: The cyclopropyl and isoxazole groups can be introduced via nucleophilic substitution or coupling reactions.
  • Tetrahydrofuran incorporation: This might involve cyclization from a linear precursor or direct synthesis from a suitable alcohol.

Each step would require careful optimization to ensure yield and purity .

The potential applications of this compound span various fields:

  • Pharmaceutical development: Given its predicted biological activities, it may serve as a lead compound in drug discovery.
  • Material science: Structural features may lend themselves to applications in creating novel materials with specific properties.
  • Agricultural chemistry: If found to exhibit pesticidal properties, it could be developed into an agrochemical product.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:

  • Binding affinity assays: To determine how well the compound interacts with specific biological targets (e.g., enzymes or receptors).
  • Metabolic stability tests: Assessing how the compound is processed by metabolic enzymes can provide insights into its pharmacokinetics.
  • Toxicological assessments: Evaluating potential adverse effects on human cells or model organisms will be essential for safety profiles .

Several compounds share structural similarities with (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol. These include:

  • Benzo[d]imidazole derivatives: Known for their broad-spectrum biological activities.
  • Isoxazole-containing compounds: Often exhibit antimicrobial and anti-inflammatory properties.
  • Pyridazine derivatives: Recognized for their potential in medicinal chemistry as well.

Comparison Table

Compound NameKey FeaturesBiological Activity
Compound ABenzo[d]imidazole coreAnticancer
Compound BIsoxazole groupAntibacterial
Compound CPyridazine structureNeuroprotective

The uniqueness of (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol lies in its combination of multiple active moieties within a single molecule, potentially offering synergistic effects that enhance its biological activity compared to simpler analogs .

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

431.19573968 g/mol

Monoisotopic Mass

431.19573968 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types